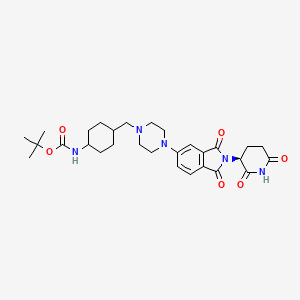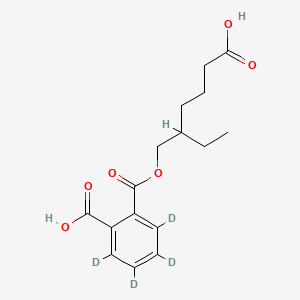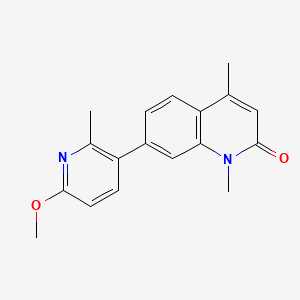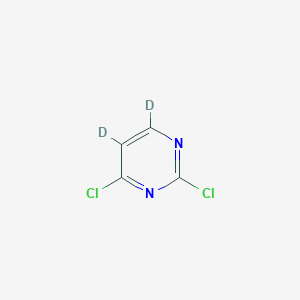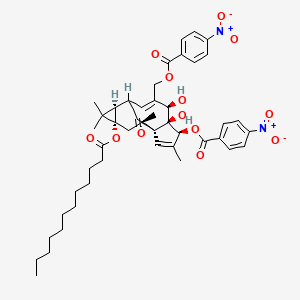
Nsclc-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nsclc-IN-1 is a compound that has garnered significant attention in the field of oncology, particularly for its potential in treating non-small cell lung cancer (NSCLC). This compound is part of a class of targeted therapies designed to inhibit specific molecular pathways involved in the progression of NSCLC. The development of this compound represents a promising advancement in the ongoing battle against lung cancer, which remains one of the leading causes of cancer-related deaths worldwide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nsclc-IN-1 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves cyclization reactions to form the core heterocyclic structure of this compound.
Functional Group Modifications: Subsequent steps include the introduction of functional groups that enhance the compound’s biological activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.
Automation and Continuous Flow Processes: These methods enhance the efficiency and reproducibility of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Nsclc-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Aplicaciones Científicas De Investigación
Nsclc-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential to modulate biological processes.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Nsclc-IN-1 exerts its effects by targeting specific molecular pathways involved in the progression of NSCLC. The compound binds to and inhibits key proteins and enzymes that are essential for cancer cell survival and proliferation. This inhibition disrupts the signaling pathways, leading to reduced tumor growth and increased cancer cell apoptosis . The primary molecular targets of this compound include epidermal growth factor receptor (EGFR) and other tyrosine kinases that play a crucial role in NSCLC .
Comparación Con Compuestos Similares
Nsclc-IN-1 is compared with other similar compounds to highlight its uniqueness:
Erlotinib: Another EGFR inhibitor used in NSCLC treatment. This compound may offer improved efficacy or reduced side effects compared to erlotinib.
Gefitinib: Similar to erlotinib, gefitinib targets EGFR but may differ in its binding affinity and pharmacokinetic properties.
Afatinib: A broader spectrum tyrosine kinase inhibitor that targets multiple receptors.
Propiedades
Fórmula molecular |
C46H56N2O13 |
|---|---|
Peso molecular |
844.9 g/mol |
Nombre IUPAC |
[(1S,4S,5S,6R,10R,12S,14R)-12-dodecanoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-4-(4-nitrobenzoyl)oxy-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C46H56N2O13/c1-6-7-8-9-10-11-12-13-14-15-36(49)61-45-26-29(3)44-25-28(2)40(60-42(53)31-18-22-34(23-19-31)48(57)58)46(44,54)38(50)32(24-35(39(44)51)37(45)43(45,4)5)27-59-41(52)30-16-20-33(21-17-30)47(55)56/h16-25,29,35,37-38,40,50,54H,6-15,26-27H2,1-5H3/t29-,35?,37-,38-,40+,44+,45+,46+/m1/s1 |
Clave InChI |
ZZNIUFCSSNXVSD-ZUHMKHOZSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=CC([C@@H]1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)COC(=O)C5=CC=C(C=C5)[N+](=O)[O-])O)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


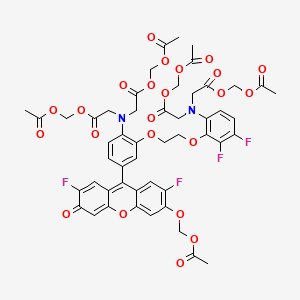
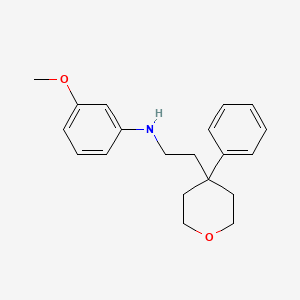
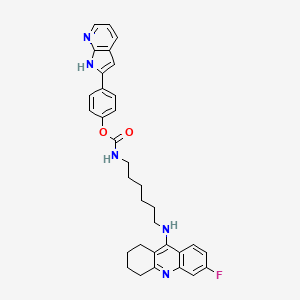

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)

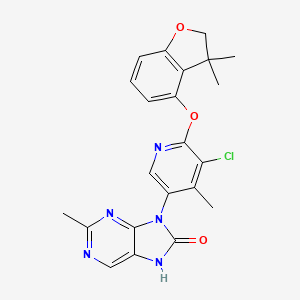
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
